molecular formula C11H10N2O2 B1358572 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid CAS No. 906352-85-0

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid

Cat. No.: B1358572
CAS No.: 906352-85-0
M. Wt: 202.21 g/mol
InChI Key: NQPMBEUYTBLTAG-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid is a heterocyclic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound features a pyrazole ring substituted with a methyl group at the 1-position and a benzoic acid moiety at the 3-position of the pyrazole ring. It is commonly used as a building block in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

    Methylation: The pyrazole ring is then methylated at the 1-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Benzoic Acid: The final step involves coupling the methylated pyrazole with a benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the benzene ring.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid
  • 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
  • 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)benzoic acid
  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • 3-(1H-imidazol-1-yl)benzoic acid

Uniqueness

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the pyrazole ring enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .

Biological Activity

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its enzyme inhibition properties, potential therapeutic applications, and underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring attached to a benzoic acid moiety. The molecular formula is C11H10N2O2C_{11}H_{10}N_2O_2, with a molecular weight of approximately 202.21 g/mol. The compound's structure allows for significant interactions with various biological targets, which is critical for its biological activity.

Enzyme Inhibition and Modulation

Research indicates that this compound exhibits enzyme inhibition properties, particularly affecting pathways involved in cell proliferation and differentiation. It has been shown to interact with key enzymes such as:

  • c-Jun N-terminal kinase 3 (JNK3) : This kinase is primarily expressed in the brain and is implicated in neurodegenerative diseases. Inhibition of JNK3 by this compound can lead to neuroprotective effects, making it a candidate for further development in treating conditions like Alzheimer's disease .
  • Protein Tyrosine Phosphatase 1B (PTP1B) : The compound has demonstrated significant inhibition of PTP1B, which plays a role in insulin signaling and is a target for diabetes treatment. It was found to inhibit PTP1B activity with an IC50 value of 0.51 µM, indicating potent activity against this target .

Antibacterial and Anti-inflammatory Properties

In addition to enzyme inhibition, this compound exhibits antibacterial and anti-inflammatory activities. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including resistant ones, suggesting its potential use in treating infections. The compound's anti-inflammatory effects may be attributed to its ability to modulate signaling pathways such as the MAPK/ERK pathway, which is crucial in inflammatory responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cell Proliferation Studies : In vitro experiments demonstrated that this compound could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by enhancing caspase-3 activity, suggesting its potential as an anticancer agent .
  • Microtubule Destabilization : It has been observed that compounds similar to this compound can act as microtubule-destabilizing agents, which are vital for cancer therapy due to their role in inhibiting tumor growth.

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds can be insightful:

Compound NameStructure FeaturesNotable Activities
4-(1-Methyl-1H-pyrazol-3-yl)benzoic acidMethylpyrazole group at position 4Antibacterial activity; drug development
4-Methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acidMethoxy group enhances solubilityModulates enzyme activity; anti-inflammatory
5-(1-Methyl-1H-pyrazol-4-yl)benzene sulfonamideSulfonamide group enhances antimicrobial propertiesAntimicrobial agent; treats bacterial infections

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPMBEUYTBLTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640332
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-85-0
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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